molecular formula C10H8F4O2 B2689645 (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester CAS No. 625112-66-5

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

Cat. No.: B2689645
CAS No.: 625112-66-5
M. Wt: 236.166
InChI Key: UYJGRSBZNBYCCV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester (CAS 625112-66-5) is a high-purity liquid organofluorine compound with a molecular weight of 236.17 g/mol, offered at a purity of ≥99% . This methyl ester is a valuable synthetic intermediate and building block in organic chemistry, particularly for the construction of more complex molecules. Its structure, featuring both fluorine and trifluoromethyl groups, is significant in medicinal and agrochemical research for its potential to modulate the bioavailability, metabolic stability, and binding affinity of target compounds. While this specific ester is a precursor, its derivative, 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid, has been investigated as a precursor in the synthesis of 1,2,5-trisubstituted 1H-indoles, a core structure found in compounds with various biological activities . Fluorinated building blocks like this one are crucial in the development of novel pharmaceuticals and agrochemicals, with the North American market for such intermediates showing steady growth . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the available safety data for proper handling information.

Properties

IUPAC Name

methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGRSBZNBYCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (4-Fluoro-3-trifluoromethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact and improve the sustainability of the process.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The ester undergoes hydrolysis in acidic conditions to form the corresponding carboxylic acid. A typical protocol involves:

  • Conditions : 1 N H₂SO₄, reflux (110°C), 8–12 hours

  • Product : (4-Fluoro-3-trifluoromethylphenyl)acetic acid

  • Yield : ~85% (crude) after neutralization and extraction

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with KOH or NaOH produces the carboxylate salt:

  • Conditions : 10% KOH in ethanol, reflux (80°C), 4–6 hours

  • Product : Potassium salt of (4-Fluoro-3-trifluoromethylphenyl)acetic acid

  • Notes : Subsequent acidification with HCl regenerates the free acid

Nucleophilic Substitution at the Aromatic Ring

The electron-withdrawing trifluoromethyl and fluoro groups activate the phenyl ring for nucleophilic aromatic substitution (NAS).

Reaction TypeConditionsProductYieldReference
Chlorination Cl₂, FeCl₃ (cat.), 60°C, 6 h4-Fluoro-3-trifluoromethyl-2-chlorophenylacetic acid methyl ester72%
Amination NH₃ (aq.), Cu(OAc)₂ (cat.), 120°C4-Amino-3-trifluoromethylphenylacetic acid methyl ester58%

Esterification and Transesterification

The methyl ester group participates in transesterification under alkaline conditions:

  • Reagent : Ethanol, K₂CO₃ (cat.), reflux (78°C), 10 h

  • Product : Ethyl (4-fluoro-3-trifluoromethylphenyl)acetate

  • Yield : 89%

Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions:

  • Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C

  • Product : Biaryl derivatives (e.g., 4′-fluoro-3′-(trifluoromethyl)biphenyl-4-ylacetic acid methyl ester)

  • Yield : 68–75%

Oxidation of the Ester Group

  • Reagent : KMnO₄, H₂O, 90°C

  • Product : (4-Fluoro-3-trifluoromethylphenyl)acetic acid

  • Yield : 94%

Reduction of the Aromatic Ring

  • Reagent : H₂ (1 atm), Pd/C (10 wt%), ethanol, RT

  • Product : Partially saturated cyclohexane derivatives (minor pathway)

  • Notes : Limited utility due to steric hindrance from CF₃ group

Mechanistic Insights

  • Electrophilic substitution : Fluorine directs incoming electrophiles to the para position relative to the CF₃ group

  • Steric effects : The CF₃ group hinders reactions at the 2-position of the phenyl ring

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives, including (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, were synthesized and tested for their fungicidal activity. These compounds exhibited significant activity against various fungal strains, indicating their potential as new antifungal agents . The structure-activity relationship (SAR) studies demonstrated that the introduction of fluorine atoms enhances the bioactivity of these compounds, making them more effective against resistant strains .

Pharmaceutical Development
Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their improved metabolic stability and bioactivity. The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties and increased potency . The compound is being investigated for its role in developing new therapeutic agents that target specific biological pathways, particularly those related to inflammation and infection .

Agrochemical Applications

Pesticide Formulations
The compound has been explored as a potential active ingredient in pesticide formulations. Its unique chemical structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Research indicates that fluorinated analogs can improve the selectivity and potency of agrochemicals, making them more effective at lower concentrations .

Herbicide Development
In agricultural research, this compound is being evaluated for its herbicidal properties. Studies have shown that its derivatives can effectively inhibit weed growth without adversely affecting crop yield, highlighting its potential as a selective herbicide .

Material Science

Polymer Chemistry
The compound is also being investigated for its application in polymer chemistry. Fluorinated compounds like this compound can be used to modify the properties of polymers, such as increasing their thermal stability and chemical resistance. These modifications are crucial for developing advanced materials used in coatings, adhesives, and other industrial applications .

Case Study 1: Antifungal Efficacy

A study evaluated a series of this compound derivatives against Candida species. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals, suggesting a promising avenue for treatment options in fungal infections .

Case Study 2: Herbicide Development

Research conducted on the herbicidal activity of fluorinated phenyl acetic acids demonstrated that modifications to the structure could lead to compounds with enhanced selectivity towards target weeds while exhibiting lower toxicity to non-target species. This study emphasized the importance of structural modifications in achieving desired herbicidal effects .

Mechanism of Action

The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of the corresponding acid and alcohol. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with key analogues differing in substituents, ester groups, or aromatic systems.

Compound Name Substituents Ester Group Molecular Formula Key Spectral Data (NMR/IR)
(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester 4-F, 3-CF₃ Methyl (COOCH₃) C₁₀H₇F₄O₂ ¹⁹F NMR: δ −62.6 ppm (CF₃); IR: 1737 cm⁻¹ (C=O)
Ethyl 4-(trifluoromethyl)phenylacetate 4-CF₃ (no F at 3-position) Ethyl (COOCH₂CH₃) C₁₁H₁₁F₃O₂ ¹H NMR: δ 7.57–7.56 (aryl); SMILES: CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F
Methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate (Compound 23) Azetidine ring, 4-CF₃ Methyl C₁₄H₁₅F₃NO₂ ¹³C NMR: δ 40.1 ppm (azetidine C-3); ¹⁹F NMR: δ −62.6 ppm (CF₃)
2-(4-Fluorophenyl)-3-oxo-3-pyridin-4-yl-N-oxide-propionic acid ethyl ester 4-F, pyridine-N-oxide Ethyl C₁₆H₁₃FNO₄ Synthetic route: CDI-mediated coupling; IR: 1730 cm⁻¹ (C=O)
Key Observations:
  • Electron-Withdrawing Effects : The 4-F and 3-CF₃ groups in the target compound enhance electrophilicity compared to analogues lacking fluorine (e.g., Ethyl 4-(trifluoromethyl)phenylacetate). This impacts reactivity in nucleophilic substitutions .
  • Lipophilicity : Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl esters, influencing solubility and pharmacokinetics.
  • Spectral Signatures: The ¹⁹F NMR chemical shift of the CF₃ group (δ −62.6 ppm) is consistent across analogues, confirming its diagnostic utility .
Comparison with Analogues:
  • Ethyl 4-(trifluoromethyl)phenylacetate: Synthesized via esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol .
  • Compound 23 : Prepared by TFA-mediated deprotection of a tert-butyl carbamate intermediate, followed by acylation .

Biological Activity

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This compound, characterized by the presence of both fluorine and trifluoromethyl groups, exhibits unique chemical properties that influence its biological interactions. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula of this compound is C10H8F4O2. The presence of fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, which can lead to increased bioactivity compared to non-fluorinated analogs.

Structure-Activity Relationships (SAR)

Studies have demonstrated that the introduction of fluorine atoms into organic compounds can substantially alter their biological activity. For example, SAR analyses have shown that compounds with a trifluoromethyl group at the para-position of the phenolic ring exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Table 1: Summary of SAR Findings

Compound StructureEC50 (μM)Observations
Unsubstituted Phenyl22Poor potency
4-Fluoro-substituted Phenyl1.2Significant increase in potency (18-fold)
3-Methyl with 4-Fluoro0.35Dramatic shift in potency (34-fold)
Trifluoromethyl substitution1.1Enhanced activity over methyl substitution

Antimicrobial Activity

Recent studies have explored the fungicidal properties of fluorinated compounds, including derivatives of this compound. Research indicated that these compounds exhibit notable antifungal activity against various strains, highlighting their potential as agricultural fungicides .

Case Studies

  • Fungicidal Activity : A study published in Scientific Reports examined the synthesis and biological evaluation of several fluorinated phenylacetic acid derivatives. The findings revealed that certain derivatives showed promising antifungal activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing efficacy against fungal pathogens .
  • Toxicity Studies : Investigations into the toxicological profile of organofluorine compounds have raised concerns regarding their environmental persistence and bioaccumulation. The mechanisms of toxicity are often linked to metabolic pathways disrupted by the presence of fluorinated moieties . For instance, compounds similar to this compound have been shown to inhibit critical enzymes in metabolic pathways, leading to adverse biological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate fluoro-substituted phenols with acetic anhydride or acetic acid derivatives under controlled conditions. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester?

The synthesis typically involves esterification or transesterification reactions. For structurally related trifluoromethylphenyl esters, multi-step protocols using bromoacetic acid tert-butyl ester or similar reagents have been documented. For example, bromoacetic acid tert-butyl ester was used in a two-step synthesis of a fluorinated diazaspiro compound, highlighting the role of ester intermediates in complex syntheses . Additionally, condensation reactions with hydroxylmethylene malonic acid diethyl ester (as seen in a norfloxacin intermediate synthesis) may be adapted, with yields optimized by controlling pH (~6.2) and temperature (~5°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 757 [M+H]+ observed for a fluorinated carboxamide ester) .
  • HPLC: Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) helps assess purity .
  • NMR: Though not directly cited in evidence, standard ¹H/¹³C NMR is essential for verifying substituent positions and ester group integrity.

Q. What solubility and stability considerations are vital for handling this compound?

  • Solubility: Likely soluble in organic solvents (e.g., DCM, THF) based on analogous esters .
  • Stability: Storage at -20°C in inert conditions is recommended to prevent hydrolysis or decomposition . Environmental precautions, such as avoiding drainage and using inert absorbents for spills, are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

Key variables include:

  • Temperature: Lower temperatures (e.g., 5°C) reduce side reactions in esterification .
  • Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) may enhance ester formation efficiency.
  • Purification: Chromatography or recrystallization steps (as in patent examples ) can isolate the target ester from by-products like unreacted acids or diastereomers.

Q. What contradictions or variability arise in spectral data interpretation for fluorinated aromatic esters?

  • LCMS Challenges: Fluorine’s isotopic pattern (¹⁹F, 100% abundance) may complicate mass spectral interpretation, requiring high-resolution MS for accurate m/z assignment .
  • NMR Splitting: The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing unexpected splitting patterns. Comparative analysis with non-fluorinated analogs is advised.

Q. How do substituent positions on the phenyl ring influence reactivity in further derivatization?

  • Electronic Effects: The 4-fluoro and 3-trifluoromethyl groups create a highly electron-deficient aromatic ring, directing electrophilic substitutions to meta/para positions. For example, nitration or halogenation may proceed selectively at the 2-position .
  • Steric Hindrance: The trifluoromethyl group’s bulkiness may limit access to certain reaction sites, as seen in analogous biphenyl ester syntheses .

Q. What mechanistic insights explain by-product formation during ester synthesis?

Competing pathways, such as hydrolysis of the methyl ester under acidic conditions or Friedel-Crafts alkylation side reactions, are common. For instance, in the synthesis of fluorinated carboxamides, tert-butyl ester intermediates were prone to cleavage, necessitating anhydrous conditions .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions and low temperatures to minimize ester hydrolysis.
  • Use high-resolution LCMS/NMR to resolve spectral ambiguities caused by fluorine’s unique properties.
  • Explore computational modeling (e.g., DFT) to predict reactivity and optimize substituent effects.

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